

An In-depth Technical Guide to Mercury(II) Chromate (HgCrO₄)

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Compound of Interest

Compound Name: *Mercury(II) chromate*

Cat. No.: *B081476*

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This document provides a comprehensive technical overview of **mercury(II) chromate** (HgCrO₄), detailing its physicochemical properties, crystal structures, synthesis protocols, and toxicological profile. It is intended for researchers, scientists, and professionals in chemical manufacturing and drug development who may encounter or require detailed information about this compound.

Physicochemical Properties

Mercury(II) chromate is an inorganic compound with the formula HgCrO₄. It appears as red monoclinic or orthorhombic crystals.^[1] Due to the presence of both mercury and hexavalent chromium, it is a highly toxic substance and must be handled with extreme caution. It is recognized for its role as a strong oxidizing agent.^[2]

Table 1: Summary of Physicochemical Properties

Property	Value	Source
Molecular Formula	HgCrO ₄	[1] [3]
Molecular Weight	316.58 g/mol	[1] [4]
Appearance	Red monoclinic or orthorhombic crystals	[1]
Density	6.06 g/cm ³	[1] [4]
Solubility	Slightly soluble in water	[1] [5]
Melting Point	Decomposes upon heating	[1] [5]
CAS Number	13444-75-2	[2]

Crystallography and Structure

Mercury(II) chromate is known to exist in several crystalline forms, including two anhydrous polymorphs (α -HgCrO₄ and β -HgCrO₄) and at least two hydrates (a monohydrate and a hemihydrate).[\[2\]](#)[\[6\]](#) These structures have been elucidated primarily through single-crystal X-ray diffraction.

The α -HgCrO₄ polymorph features a structure where mercury atoms are almost linearly bonded to two oxygen atoms from different chromate tetrahedra, creating endless zigzag chains.[\[2\]](#) In this form, each mercury atom is coordinated by seven oxygen atoms in a distorted pentagonal bipyramidal ($[\text{HgO}_7]$) arrangement.[\[2\]](#)[\[6\]](#)

The β -HgCrO₄ polymorph adopts the CrVO₄ structure type and consists of slightly distorted $[\text{HgO}_6]$ octahedra.[\[6\]](#)[\[7\]](#) The previously unknown monohydrate ($\text{HgCrO}_4 \cdot \text{H}_2\text{O}$) is composed of one nearly regular $[\text{HgO}_4(\text{H}_2\text{O})_2]$ octahedron and one significantly distorted $[\text{HgO}_6]$ octahedron.[\[6\]](#)[\[7\]](#)

All structures contain tetrahedral chromate anions (CrO₄²⁻) as fundamental building units.[\[6\]](#)[\[7\]](#)

Table 2: Crystallographic Data for Mercury(II) Chromate Polymorphs and Hydrates

Phase	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	Angle (°)	z	Source
α-HgCrO ₄	Monoclinic	P2 ₁ /n	5.5079	8.5266	7.3503	β = 94.022	4	[6][7]
β-HgCrO ₄	Orthorhombic	Cmcm	5.7187	9.0169	7.0114	-	4	[6][7]
HgCrO ₄ ·H ₂ O	Triclinic	P ₁	5.6157	6.1115	7.590	α=108. 85, β=91.67 , γ=116.5 7	2	[6][7]

Synthesis and Experimental Protocols

The synthesis of **mercury(II) chromate** can be achieved through several methods, with aqueous precipitation and hydrothermal techniques being the most prominent.

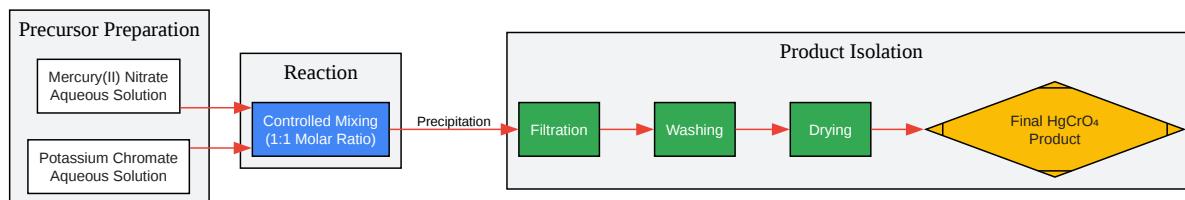
Experimental Protocol: Aqueous Precipitation

Aqueous precipitation is the most common laboratory and industrial method for producing HgCrO₄, valued for its high yield and purity.[2] It involves the reaction of a soluble mercury(II) salt with a soluble chromate salt.

Methodology:

- Precursor Preparation: Prepare separate aqueous solutions of mercury(II) nitrate monohydrate and potassium chromate. For optimal results, a 1:1 molar ratio is used.[2]
- Precipitation: Slowly add the potassium chromate solution to the mercury(II) nitrate solution under constant stirring. Controlled addition helps prevent the formation of colloidal suspensions and yields a more easily filterable precipitate.[2]

- Reaction Control: Maintain the reaction under controlled pH and temperature to ensure uniform particle formation.[2]
- Isolation: Collect the resulting red precipitate by filtration.
- Washing and Drying: Wash the precipitate with deionized water to remove soluble impurities and subsequently dry it to obtain the final HgCrO_4 product.



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Aqueous precipitation workflow for HgCrO_4 synthesis.

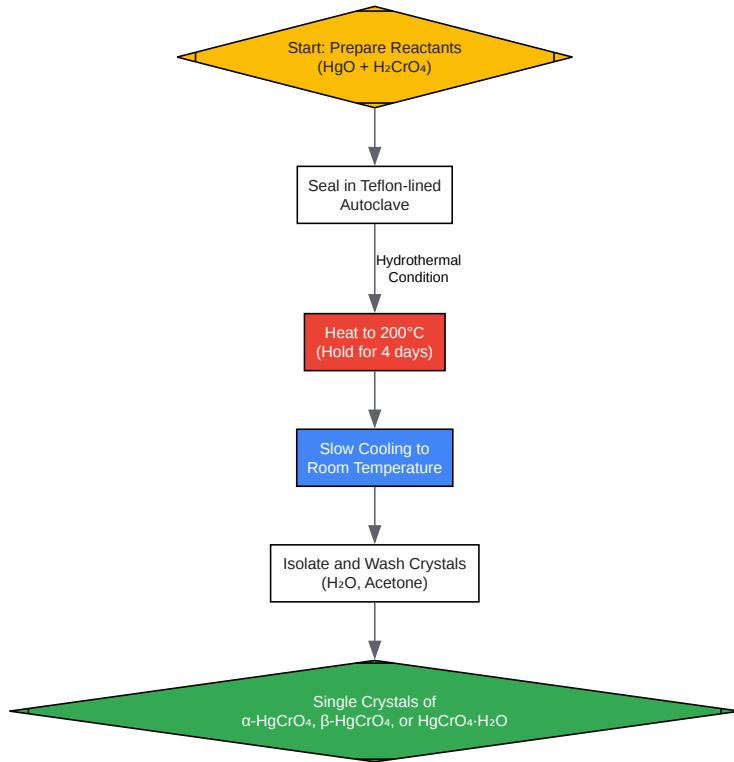
Experimental Protocol: Hydrothermal Synthesis of Single Crystals

For obtaining high-quality single crystals of different HgCrO_4 polymorphs, hydrothermal synthesis is employed.[6][7] This method is particularly useful for structural determination studies.

Methodology:

- Reactant Preparation: Place yellow mercury(II) oxide (HgO) into a Teflon-lined steel autoclave.
- Reaction Medium: Add chromic acid (H_2CrO_4) of a specific concentration to the autoclave. The concentration can be varied to target different polymorphs.
- Hydrothermal Reaction: Seal the autoclave and heat it to 200 °C in an oven. Maintain this temperature for an extended period, typically around 4 days, to allow for crystal growth.[6][7]
- Cooling: Slowly cool the autoclave to room temperature to prevent crystal cracking.

- Isolation: Open the autoclave in a fume hood, carefully decant the supernatant, and wash the resulting single crystals with water and acetone before air-drying.



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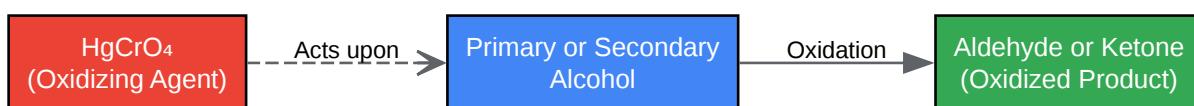
Hydrothermal synthesis workflow for HgCrO_4 single crystals.

Chemical Reactivity and Applications

The primary chemical utility of **mercury(II) chromate** stems from its capacity as an oxidizing agent, a property conferred by the presence of chromium in the +6 oxidation state.[2]

Oxidation of Alcohols

Mercury(II) chromate is effective in the oxidation of alcohols to their corresponding carbonyl compounds (aldehydes or ketones). This transformation is a fundamental reaction in organic synthesis. The chromate ion (CrO_4^{2-}) acts as the active oxidant, while the mercury(II) ion (Hg^{2+}) can be reduced to elemental mercury.[2]



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Logical relationship of HgCrO_4 as an oxidizing agent.

Other Applications

Historically, mercury compounds have been used in applications such as pigments and antifouling agents for marine paints.^[1] However, due to extreme toxicity, such uses have been largely discontinued in favor of safer alternatives.

Safety and Toxicology

Mercury(II) chromate is a highly hazardous substance and poses a significant health risk. Its toxicity is a composite of the dangers associated with both inorganic mercury salts and hexavalent chromium compounds.

- Inorganic Mercury Toxicity: Inorganic mercury salts are corrosive and highly toxic.^{[8][9]} Acute exposure through ingestion can cause severe gastrointestinal damage, while chronic exposure primarily targets the kidneys, leading to renal failure.^{[8][9]} Although penetration of the central nervous system (CNS) is less efficient than with organic mercury, accumulation can still occur with long-term exposure.^[9]
- Hexavalent Chromium Toxicity: Chromium(VI) compounds are known carcinogens and potent toxins. The chromate ion is mobile and toxic.^[2]
- Routes of Exposure: The primary routes of exposure are inhalation of dust, ingestion, and dermal contact.^{[8][10]}

Handling Precautions: All work with **mercury(II) chromate** must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Extreme care must be taken to avoid generating dust. All waste containing this compound must be disposed of as hazardous chemical waste according to institutional and governmental regulations.

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